molecular formula C17H17NO7S2 B254864 MFCD03287279

MFCD03287279

Cat. No.: B254864
M. Wt: 411.5 g/mol
InChI Key: IKEUZJIPUJOEAW-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For instance, compounds such as CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 1533-03-5 (MDL: MFCD00039227) are structurally and functionally similar to typical organic/inorganic hybrids. These compounds often exhibit unique physicochemical properties, such as tailored solubility, bioavailability, and reactivity, making them relevant for pharmaceutical and industrial applications .

Properties

Molecular Formula

C17H17NO7S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

InChI

InChI=1S/C17H17NO7S2/c1-3-25-11-5-4-9(6-12(11)24-2)7-13-15(21)18(17(26)27-13)10(16(22)23)8-14(19)20/h4-7,10H,3,8H2,1-2H3,(H,19,20)(H,22,23)/b13-7-

InChI Key

IKEUZJIPUJOEAW-QPEQYQDCSA-N

SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03287279 typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

MFCD03287279 can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl group.

    Substitution: The methoxy and ethoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding benzyl derivatives.

Scientific Research Applications

MFCD03287279 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD03287279 involves its interaction with various molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylidene group can also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on compounds with structural or functional similarities to the hypothetical "MFCD03287279," based on evidence from the provided sources. Key parameters include molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Parameter "this compound" (Hypothetical) CAS 1022150-11-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula CₓHᵧNᶻOₖ (Assumed) C₂₇H₃₀N₆O₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~400–500 g/mol 486.57 g/mol 202.17 g/mol 201.02 g/mol
Key Functional Groups Amide, heterocyclic rings Triazole, amide, aryl groups Trifluoromethyl, ketone Bromine, carboxylic acid
Solubility Moderate (DMF, DMSO) Soluble in DMF, methanol 0.687 mg/mL (aqueous) 0.687 mg/mL (aqueous)
Bioavailability High (LogP ~3.5) ESOL LogS: -5.21 ESOL LogS: -2.47 ESOL LogS: -2.47
Applications Pharmaceutical intermediates Kinase inhibitors Agrochemical intermediates Organic synthesis intermediates

Research Findings and Key Differences

(a) Structural Similarities

  • CAS 1022150-11-3 shares a heterocyclic backbone (triazole ring) with the hypothetical "this compound," enhancing its role in kinase inhibition. Its amide group improves binding affinity to enzymatic targets .
  • CAS 1533-03-5 features a trifluoromethyl group, increasing its metabolic stability compared to non-fluorinated analogs. This property is critical in agrochemical design .

(b) Functional Divergence

  • Solubility : CAS 1761-61-1 exhibits poor aqueous solubility (LogS: -2.47), limiting its use in aqueous-phase reactions. In contrast, CAS 1533-03-5 has moderate solubility (0.687 mg/mL) due to its ketone group .
  • Synthetic Accessibility : CAS 1022150-11-3 requires multi-step synthesis with chromatographic purification, whereas CAS 1761-61-1 is synthesized via green chemistry methods using recyclable catalysts .

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